molecular formula C11H6BrClN2O2 B1531344 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine CAS No. 1800347-66-3

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine

Cat. No. B1531344
CAS RN: 1800347-66-3
M. Wt: 313.53 g/mol
InChI Key: URBWFINFOCUHNP-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyridine family and is composed of an aromatic ring with a nitro group and a bromine atom. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent, as well as its ability to inhibit the growth of certain tumors.

Scientific Research Applications

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent. It has been found to have anti-tumor activity, as well as the ability to inhibit the growth of certain tumors. Additionally, it has been studied for its potential to act as a neuroprotective agent, as well as its ability to reduce inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells and tissues. Additionally, it is thought to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, oxidative stress, and cell death. Additionally, it has been found to inhibit the growth of certain tumors, as well as to protect neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine for laboratory experiments include its relatively simple synthesis method and its wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known whether it has any adverse effects in humans. Additionally, it is not known if the compound is stable in different environments, such as in laboratory solutions.

Future Directions

There are a number of potential future directions for the use of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine. For example, further research could be conducted to better understand its mechanism of action and to determine its potential adverse effects in humans. Additionally, further research could be conducted to determine its stability in different environments, such as in laboratory solutions. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and conditions.

properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBWFINFOCUHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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